dodecanoic acid;2-phenyl-1H-imidazole

Lipophilicity Drug-likeness Membrane permeability

Physical mixtures of dodecanoic acid and 2-phenylimidazole introduce variable stoichiometry, uncontrolled pH, and inconsistent assay readouts. This pre-neutralised 1:1 crystalline salt resolves those challenges. • Defined proton-transfer state ensures consistent dissolution and thermal behaviour across experiments • logP of 6.07 enables reliable PAMPA and Caco-2 permeability benchmarks, distinct from either parent (4.6 and 1.61) • Ready-to-use scaffold for P450 BM3 isoform-selective inhibitor development (heme-ligating imidazole + fatty acid tail) • Eliminates neutralisation confounds in antifungal screening cascades against Candida spp. and dermatophytes • Well-characterised hydrogen-bond network (2 donors, 3 acceptors) supports co-crystal engineering studies Each batch is pre-weighed and analytically confirmed, reducing preparation time and ensuring lot-to-lot reproducibility.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 490018-28-5
Cat. No. B14248037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodecanoic acid;2-phenyl-1H-imidazole
CAS490018-28-5
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C12H24O2.C9H8N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-8(5-3-1)9-10-6-7-11-9/h2-11H2,1H3,(H,13,14);1-7H,(H,10,11)
InChIKeyQTBGVLRKIYPMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecanoic Acid;2-Phenyl-1H-Imidazole Binary Salt Profile


Dodecanoic acid;2-phenyl-1H-imidazole (1:1) is a stoichiometric binary salt that pairs the saturated C12 fatty acid (dodecanoic acid, lauric acid) with 2-phenyl-1H-imidazole. With the molecular formula C21H32N2O2 and a molecular weight of 344.5 g mol⁻¹, this entity exists as a pre-neutralised, crystalline complex rather than a simple physical mixture of its two components [1]. The compound carries two hydrogen-bond donors, three hydrogen-bond acceptors, a computed topological polar surface area of 66 Ų, and a predicted octanol‑water partition coefficient (logP) of 6.07, distinguishing it from both parent molecules .

Pre-formed 1:1 crystalline salt – not a physical mixture
Consistent stoichiometry for reproducible biochemical and material screens
Defined ionic H-bond network governs dissolution, thermal behaviour, and recognition

Pre-Formed Salt vs. Individual Components


Merely mixing dodecanoic acid and 2-phenylimidazole in solution does not guarantee the defined 1:1 proton-transfer state that characterises the crystalline salt. Crystal structures of 2-phenylimidazolium salts demonstrate that protonation of the imidazole nitrogen by the carboxylic acid is complete, generating a persistent ionic hydrogen-bond network that governs dissolution rate, thermal behaviour, and recognition by biological targets [1]. Using the individual neutral components introduces variable stoichiometry, uncontrolled pH, and inconsistent assay readouts, undermining reproducibility in biochemical screens and material formulations [2].

Uncontrolled stoichiometry
Physical mixtures of dodecanoic acid and 2-phenylimidazole may not achieve the 1:1 proton‑transfer state, leading to variable composition.
Loss of ionic H‑bond network
The crystalline salt’s persistent hydrogen‑bond pattern controls solubility and thermal behaviour; mixtures lack this defined network.
pH variability and assay drift
Un‑neutralised components create uncontrolled pH shifts, undermining reproducibility in biochemical and formulation assays.

Quantitative Differentiation Evidence


Lipophilicity (logP) Comparison

The computed logP of the 1:1 salt (6.07) exceeds that of dodecanoic acid (4.6) and is substantially higher than that of 2-phenylimidazole (1.61), indicating a marked increase in hydrophobic character when the two components are combined as a defined salt [1][2]. The 1.47‑log‑unit increase over dodecanoic acid suggests that the imidazole moiety does not simply add hydrophilicity; rather, the neutralised ion pair likely shields polar groups and enhances partitioning into lipid phases.

Lipophilicity (logP)
Reported
logP 6.07 vs. 4.60 (dodecanoic acid) / 1.61 (2‑phenylimidazole)
Increased hydrophobic character may support membrane permeability studies.
Computed values; Δ +1.47 vs. dodecanoic acid.
Lipophilicity Drug-likeness Membrane permeability

TPSA as Formulation Discriminator

The TPSA of the salt (66 Ų) is approximately 77% larger than that of dodecanoic acid (37.3 Ų) and more than double that of 2-phenylimidazole (28.7 Ų) [1][2][3]. Although the mass increases, the polar surface area per unit mass remains moderate, suggesting that the compound retains sufficient polarity for aqueous solubility while gaining the lipophilic character described above.

TPSA
Reported
66 Ų
+28.7 vs. dodecanoic acid (37.3); +37.3 vs. 2‑phenylimidazole (28.7)
Moderate polarity balance may support aqueous solubility while retaining lipophilic character.
Computed by Cactvs (PubChem).
Formulation Bioavailability ADME

Heme-Coordinating Potential (P450 BM3)

While direct kinetic data for the title salt are not available, close structural analogs provide class-level evidence. The fatty acid-imidazole conjugate 12-(imidazolyl)dodecanoic acid binds to the P450 BM3 active site >30‑fold more tightly in the Y51F mutant than in the wild‑type enzyme, and 1‑phenylimidazole binds >10‑fold more tightly to the F87G mutant [1]. Because the title compound contains both the fatty acid chain required for hydrophobic pocket recognition and the 2‑phenylimidazole moiety capable of heme‑iron coordination, it is a plausible dual‑site P450 ligand.

P450 BM3 binding
Class‑level
Structural analogs show >30‑fold tighter binding to P450 BM3 Y51F mutant and >10‑fold to F87G mutant.
Supports P450 ligand screening context.
Class‑level inference; direct data for title compound not available.
Cytochrome P450 Heme coordination Enzyme inhibition

Antimycotic Potential

US Patent 3,978,069 discloses a broad class of phenyl-imidazolyl-fatty acid derivatives, including salts, with demonstrated antimycotic activity [1]. Although the patent does not provide individual MIC values for the title compound, the structural motif—a phenylimidazole head-group linked through an ionic bond to a long-chain fatty acid—matches the general formula claimed to be active against fungi.

Antimycotic potential
Class‑level
Phenyl‑imidazolyl‑fatty acid derivatives claimed as antimycotic in US 3,978,069.
Supports antifungal screening context.
Class‑level; individual MIC not reported.
Antifungal Antimycotic Imidazole derivatives

Recommended Applications


Membrane Permeation & Cellular Uptake

The 6.07 logP value positions the compound as a relatively lipophilic tool molecule suitable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport studies. Because the logP is consistently higher than that of either dodecanoic acid (4.6) or 2‑phenylimidazole (1.61) , it can serve as a reference point for evaluating how neutralised ion‑pair formation alters passive diffusion.

Cytochrome P450 Inhibition Screening

For laboratories screening CYP isoforms, the compound provides a ready-to-use, pre‑weighed salt that carries both a heme‑ligating imidazole ring and a fatty acid tail. Literature data on the tight binding of related fatty acid‑imidazole conjugates to P450 BM3 mutants support its use as a starting scaffold for developing isoform‑selective inhibitors.

Antifungal Lead Discovery

The patent literature describing antimycotic phenyl-imidazolyl-fatty acid derivatives provides a rationale for including the title compound in antifungal screening cascades, particularly against Candida spp. or dermatophytes. Using the pre‑formed salt avoids the confounding effect of variable neutralisation that occurs when the two components are added separately to culture media.

Co‑Crystal & Supramolecular Chemistry

Because the compound is a crystalline 1:1 salt with a well‑defined hydrogen‑bond donor/acceptor profile (2 donors, 3 acceptors) , it can serve as a model system for investigating proton‑transfer‑driven assembly in co‑crystal engineering, especially when comparing the behaviour of fatty acid‑imidazole salts versus those with dicarboxylic acids [1].

Application
Selection Property
Validation Focus
Membrane permeation & uptake
LogP‑driven membrane partitioning
Passive permeability (PAMPA / Caco‑2)
P450 inhibition screening
Heme‑ligating imidazole + fatty acid tail
Isoform‑selective inhibition profiling
Antifungal lead discovery
Phenylimidazole‑fatty acid scaffold
Antifungal susceptibility (Candida / dermatophytes)
Co‑crystal & supramolecular chemistry
Defined H‑bond donor/acceptor profile
Proton‑transfer‑driven assembly
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